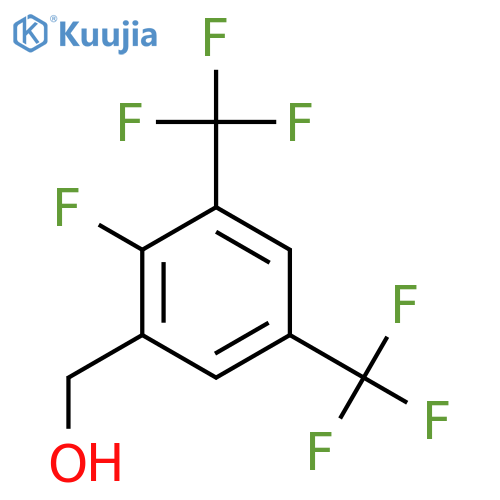Cas no 1807206-41-2 (3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol)

1807206-41-2 structure
商品名:3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol
CAS番号:1807206-41-2
MF:C9H5F7O
メガワット:262.124227285385
CID:4963614
3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol 化学的及び物理的性質
名前と識別子
-
- 3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol
-
- インチ: 1S/C9H5F7O/c10-7-4(3-17)1-5(8(11,12)13)2-6(7)9(14,15)16/h1-2,17H,3H2
- InChIKey: JXKJKERPSFFNQY-UHFFFAOYSA-N
- ほほえんだ: FC1C(C(F)(F)F)=CC(C(F)(F)F)=CC=1CO
計算された属性
- せいみつぶんしりょう: 262.02286191 g/mol
- どういたいしつりょう: 262.02286191 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 262.12
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 2.9
3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014001713-1g |
3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol |
1807206-41-2 | 97% | 1g |
1,519.80 USD | 2021-06-22 |
3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol 関連文献
-
1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
1807206-41-2 (3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol) 関連製品
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
